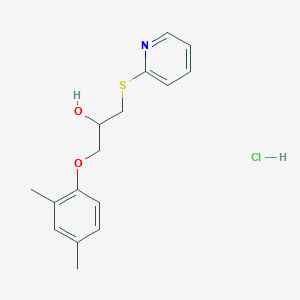
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO2S and its molecular weight is 325.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylphenoxy group and a pyridinylthio moiety, suggest various biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C16H20ClNO2S
- Molecular Weight : 325.85 g/mol
- CAS Number : 1331245-79-4
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to various metabolic pathways.
- Receptor Interaction : Its structural characteristics allow it to potentially interact with biological receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study investigating the anticancer properties of similar compounds found that derivatives containing pyridine and thioether functionalities showed promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values indicating significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
Antioxidant Properties
Research has highlighted the antioxidant potential of compounds with similar structures. The presence of the dimethylphenoxy group is thought to contribute to free radical scavenging activity, which can protect cells from oxidative stress .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antioxidant Activity Evaluation :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anticancer Activity (IC50 μM) | Antioxidant Activity | AChE Inhibition |
|---|---|---|---|
| This compound | 6.2 - 43.4 | Moderate | Yes |
| Related Compound A | 5.0 - 30.0 | High | Yes |
| Related Compound B | 10.0 - 50.0 | Low | No |
特性
IUPAC Name |
1-(2,4-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-7-15(13(2)9-12)19-10-14(18)11-20-16-5-3-4-8-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMBFNLWXOZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CSC2=CC=CC=N2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














